molecular formula C15H18N2O2S B2419453 N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1421490-19-8

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2419453
CAS No.: 1421490-19-8
M. Wt: 290.38
InChI Key: WQVDGFSNBRZCKT-UHFFFAOYSA-N
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Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that features an isoxazole ring, a phenylthio group, and a propanamide moiety. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylthio Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a phenyl ring.

    Formation of the Propanamide Moiety: This can be done through amidation reactions where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group.

    Reduction: Reduction reactions could target the isoxazole ring or the amide group.

    Substitution: The phenylthio group could be a site for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with isoxazole rings are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)acetamide
  • N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)butanamide

Uniqueness

The uniqueness of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-12-11-13(19-17-12)7-9-16-15(18)8-10-20-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVDGFSNBRZCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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